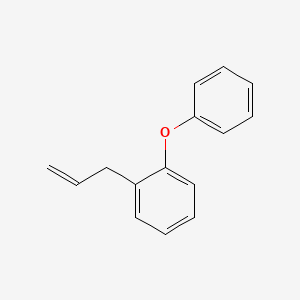

2-Allylphenoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-phenoxy-2-prop-2-enylbenzene |

InChI |

InChI=1S/C15H14O/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |

InChI Key |

WLSWGCQKNKECQK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allylphenoxybenzene and Its Structural Analogues

Established Synthetic Routes for Allyl Aryl Ethers

The formation of allyl aryl ethers is a cornerstone of organic synthesis, with several well-established methods being routinely employed. These reactions are valued for their reliability and versatility in creating the crucial C-O bond.

Williamson Ether Synthesis Approaches for Aryl Allyl Ether Formation

The Williamson ether synthesis is a classical and widely used method for preparing ethers, including allyl aryl ethers. byjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or chloride), displacing the halide and forming the ether. byjus.comjk-sci.com

The general mechanism involves the following steps:

Deprotonation of Phenol: A base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. jk-sci.com

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the allyl halide in a backside attack, characteristic of an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Product Formation: This concerted step leads to the formation of the allyl aryl ether and a metal halide salt as a byproduct. wikipedia.org

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are effective for generating the alkoxide. jk-sci.com Dipolar aprotic solvents are often employed to minimize side reactions. jk-sci.com It is important to note that the reaction works best with primary alkyl halides like allyl halides; secondary and tertiary halides are more prone to elimination reactions. wikipedia.orgmasterorganicchemistry.com

A practical example is the synthesis of 2-butoxynaphthalene, where 2-naphthol (B1666908) is first deprotonated with sodium hydroxide to form sodium 2-naphthoxide. youtube.com This is followed by the addition of an alkyl halide, leading to the desired ether product via an SN2 reaction. youtube.com

Palladium-Catalyzed C-O Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. researchgate.netorganic-chemistry.org These methods are particularly useful for coupling aryl halides with alcohols to form aryl ethers. researchgate.net The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or alkoxide and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. google.com

Recent advancements have focused on developing efficient catalyst systems that operate under mild conditions. For instance, palladium catalysts supported by bulky phosphine (B1218219) ligands have shown high efficacy in coupling aryl bromides and chlorides with primary alcohols. researchgate.net These reactions can exhibit excellent regioselectivity, favoring the reaction with primary alcohols even in the presence of secondary or tertiary alcohols. researchgate.net

A notable strategy involves the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers. frontiersin.org This method utilizes an inexpensive PdCl₂(dppf) catalyst and proceeds under mild conditions with good yields and complete regioselectivity. frontiersin.org The proposed mechanism suggests that the palladium-catalyzed decarboxylation of vinyl ethylene carbonate generates a reactive π-allyl palladium intermediate, which is then attacked by the phenol to form the ether. frontiersin.org

Other Transition Metal-Catalyzed Etherification Reactions

Besides palladium, other transition metals like copper and nickel have also been successfully employed in catalyzing etherification reactions. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type coupling reactions are a well-known method for forming aryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. organic-chemistry.org Recent developments have focused on using specific ligands to improve the efficiency and mildness of these reactions. For example, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand allows for the coupling of aryl iodides and bromides with a variety of alcohols under relatively mild conditions. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysis offers a promising alternative for C-O bond formation. bohrium.com While nickel-catalyzed etherification of phenols with aryl halides has seen some progress, challenges remain due to the lower reduction potentials of phenolates. bohrium.com However, recent research has demonstrated the potential of nickel-catalyzed enantioselective and regioconvergent allylation of phenols to produce chiral allyl aryl ethers. bohrium.com

Regioselective Synthesis of 2-Allylphenoxybenzene Isomers

The regioselective synthesis of a specific isomer of a substituted compound is a significant challenge in organic chemistry. For this compound, controlling the position of the allyl group on the phenoxybenzene scaffold is crucial. Achieving high regioselectivity often depends on the chosen synthetic strategy and the directing effects of substituents on the aromatic rings.

In the context of transition metal-catalyzed reactions, the regioselectivity can be influenced by the nature of the catalyst, ligands, and reaction conditions. For example, in palladium-catalyzed hydroarylations of terminal alkynes, the choice of ligand and base can direct the reaction to produce specific allylic ether isomers with high regioselectivity. rsc.org Similarly, in the synthesis of substituted phenazines, a method for regioselective synthesis was developed using nonsymmetrically substituted starting materials, allowing for the precise placement of different substituents. nih.gov

For the synthesis of specific regioisomers of dihydroquinoxalinones, it was found that the regioselectivity of the cyclocondensation reaction could be controlled by the choice of additives. beilstein-journals.org This demonstrates that by carefully selecting the reaction conditions, it is possible to favor the formation of one regioisomer over another. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is a critical step in developing an efficient and selective synthesis for a target molecule like this compound. This process typically involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant stoichiometry to achieve the highest possible yield and selectivity. whiterose.ac.uk

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant. whiterose.ac.uk However, more modern approaches like Design of Experiments (DoE) and machine learning-guided optimization are becoming increasingly prevalent. nih.gov These methods allow for the exploration of complex interactions between different reaction variables, leading to a more comprehensive understanding and identification of the true optimal conditions. whiterose.ac.uknih.gov

For instance, in the development of a synthesis for geminal bromofluoroalkenes, the reaction conditions were optimized by screening different solvents, temperatures, and reagent amounts to achieve the best result. researchgate.net Similarly, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, optimization of temperature, catalyst concentration, and solvent led to a significant increase in product yield. nih.gov

The table below illustrates a hypothetical optimization of a palladium-catalyzed synthesis of an allyl aryl ether, showcasing how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |

| 2 | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ | Dioxane | 80 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | THF | 60 | 92 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | THF | 80 | 85 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org In the synthesis of this compound, several green chemistry approaches can be considered to make the process more environmentally benign.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as they are generally more selective and efficient than stoichiometric reagents, leading to less waste. mlsu.ac.inacs.org Transition metal-catalyzed reactions, as discussed earlier, are a prime example of this principle in action. The development of highly active catalysts that can be used in low loadings and are recyclable further enhances the greenness of the process. scispace.com

Safer Solvents: The choice of solvent has a significant environmental impact. Green chemistry encourages the use of safer solvents like water, supercritical CO₂, or ionic liquids, or even performing reactions in the absence of a solvent. mdpi.com For instance, some O-allylation reactions have been successfully carried out in aqueous media using a magnetically separable catalyst. researchgate.net

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements, which has both environmental and economic benefits. acs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Whenever feasible, using raw materials from renewable sources is a key principle of green chemistry. mlsu.ac.in While not always directly applicable to the core structure of this compound, this principle can be applied to the synthesis of reagents or solvents. For example, using lemon juice as a natural, biodegradable catalyst in the synthesis of certain heterocyclic compounds demonstrates a creative application of this principle. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Transformations Involving 2 Allylphenoxybenzene

Other Electrophilic and Nucleophilic Reactions of the Allyl Moiety

The allyl group in 2-allylphenoxybenzene is a versatile functional group that can participate in a range of electrophilic and nucleophilic reactions. The double bond can act as a nucleophile, reacting with various electrophiles. Conversely, the allylic position is susceptible to nucleophilic attack, particularly in the presence of a leaving group, in what is known as an allylic substitution reaction. wikipedia.org

In SN1 reactions involving allylic electrophiles, the carbocation intermediate is resonance-stabilized, which can lead to the formation of multiple regioisomeric products. libretexts.org For example, the hydrolysis of an allylic bromide can yield a mixture of primary and secondary allylic alcohols. libretexts.org The regiochemical outcome is often a result of the nucleophile attacking either of the two electrophilic carbons in the resonance-delocalized carbocation. libretexts.org

The allyl moiety can also be generated from precursors like alkynes through transition metal catalysis, serving as either an electrophilic or nucleophilic partner. nih.gov For instance, palladium catalysis can convert internal alkynes into π-allyl intermediates, which can then react with nucleophiles such as carboxylic acids or alcohols. nih.gov

Computational studies on the SN2 reactions of allyl chloride with various nucleophiles have shed light on the "allylic effect," where allylic substrates react faster than their saturated counterparts. This effect is attributed to a smaller geometric distortion energy required to reach the transition state for the allylic system. nih.gov

Investigations into Radical Reaction Pathways of this compound

The allyl group of this compound is also susceptible to radical reactions. Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgpreprints.org

Initiation can be achieved through thermal or photochemical means, often with the use of a radical initiator. The resulting radicals can then undergo various transformations. In the context of atmospheric chemistry, the oxidation of volatile organic compounds often involves alkoxy radicals as key intermediates. caltech.edu These radicals can undergo unimolecular isomerization via a 1,5-hydrogen shift through a cyclic transition state, or they can undergo β-scission. caltech.edu

In the OH-initiated oxidation of isoprene, a molecule with structural similarities to the allyl group, chemically activated mechanisms have been identified where rovibrationally hot peroxy radicals undergo prompt rearrangement and decomposition. rsc.org This leads to the efficient formation of hydroperoxyaldehydes. rsc.org

Furthermore, intermolecular radical transfer reactions on metal surfaces have been studied, where a radical can be transferred from one molecule to another. nih.gov For instance, a phenyl radical can abstract a hydrogen atom from an alkyne, leading to a passivated benzene (B151609) molecule and an alkynyl radical. nih.gov Such studies provide a framework for understanding potential radical-mediated transformations of this compound in the presence of other reactive species.

Theoretical and Computational Chemistry Studies on 2 Allylphenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 2-Allylphenoxybenzene. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn dictates its geometry, energy, and chemical properties. By modeling the molecule, researchers can gain a detailed picture of the frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is vital for predicting how the molecule will interact with other reagents and under which conditions it is likely to react. Studies on the broader class of allyl aryl ethers have established a robust framework for these analyses. uss.clrsc.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. DFT methods are extensively used to optimize the geometries of the molecule in its stable ground state and, crucially, to locate and characterize the high-energy transition states that lie along a reaction pathway. rsc.org

For the Claisen rearrangement of allyl aryl ethers, a reaction central to the chemistry of this compound, DFT calculations have been instrumental. uss.cl Studies employing the B3LYP exchange-correlation functional with a 6-311G** basis set have successfully modeled the concerted, pericyclic mechanism. uss.clnih.gov These calculations confirm that reactants and products exist as energy minima with no imaginary frequencies, while transition states are identified as first-order saddle points possessing a single imaginary frequency, which corresponds to the vibrational mode of the bonds breaking and forming during the rearrangement. uss.clnih.gov

Table 1: Representative Geometric Parameters (in Ångstroms) for the Claisen Rearrangement of Allyl Phenyl Ether (a model for this compound) Calculated by DFT Data is illustrative and based on findings for the parent compound, allyl phenyl ether.

| Parameter | Ground State (Reactant) | Transition State 1 (TS1) |

| C-O (Ether Bond) | 1.38 | 1.95 |

| C-C (Forming Bond) | 3.10 | 2.15 |

View Data

| Parameter | Ground State (Reactant) | Transition State 1 (TS1) |

|---|---|---|

| C-O (Ether Bond) | 1.38 | 1.95 |

| C-C (Forming Bond) | 3.10 | 2.15 |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for probing reaction mechanisms and energetics. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality energy calculations. For the Claisen rearrangement of allyl aryl ethers, ab initio calculations can be used to refine the energy profiles obtained from DFT. uss.cl They provide highly accurate activation energies and reaction enthalpies, which are critical for validating the proposed mechanistic pathways. These methods help confirm that the rearrangement proceeds via a concerted, yet potentially asynchronous, transition state where the breaking of the ether's C-O bond and the formation of the new C-C bond at the ortho position are part of a single kinetic step. libretexts.org

Molecular Dynamics Simulations of this compound Transformations

While quantum chemical calculations excel at describing static points on a potential energy surface, molecular dynamics (MD) simulations provide a way to study the time-evolution of the system. An MD simulation would model the motions of the atoms in this compound over time, offering insights into its conformational flexibility and the dynamic pathways of its transformations, including the influence of solvent molecules. However, specific MD studies focusing on the rearrangement or other transformations of this compound are not extensively documented in the current scientific literature. Such studies on the related, simpler allyl vinyl ether have shown that dynamic simulations can elucidate multi-step reaction mechanisms that may not be apparent from static calculations alone. nih.gov

Prediction of Reaction Pathways and Activation Energies for Rearrangements

A primary application of computational chemistry to this compound is the prediction of reaction pathways for its thermal rearrangements. The Claisen rearrangement is a classic uss.cluss.cl-sigmatropic shift. libretexts.org Computational studies on the parent allyl phenyl ether map out the complete potential energy surface for this transformation. uss.clresearchgate.net

The predicted pathway involves the following steps:

Reactant: The stable this compound molecule.

Transition State 1 (TS1): A high-energy, six-membered cyclic transition state is formed between the allyl group and the phenoxy ring.

Intermediate: This leads to a non-aromatic cyclohexadienone intermediate.

Transition State 2 (TS2): A second, lower-energy transition state corresponding to the tautomerization (proton transfer) of the intermediate.

Product: The final, stable aromatic product, an ortho-allylphenol.

DFT calculations provide estimates for the activation energies (the energy barrier from reactant to transition state) for each step. For the initial uss.cluss.cl-sigmatropic rearrangement of allyl phenyl ether, the activation barrier is significant, which aligns with the experimental requirement of high temperatures for the reaction to proceed. uss.cllibretexts.org

Table 2: Calculated Activation Energies for the Claisen Rearrangement of Allyl Phenyl Ether (Model System) Data is representative and based on values for the parent compound. uss.cl

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Reactant → TS1 | Gibbs Free Energy of Activation (ΔG‡) | ~30-35 |

| Intermediate → TS2 | Gibbs Free Energy of Activation (ΔG‡) | ~10-15 |

View Data

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

|---|---|---|

| Reactant → TS1 | Gibbs Free Energy of Activation (ΔG‡) | ~30-35 |

| Intermediate → TS2 | Gibbs Free Energy of Activation (ΔG‡) | ~10-15 |

Cheminformatic Approaches for Structure-Reactivity Relationships in Allyl Aryl Ethers

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their properties. One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in chemical reactivity or biological activity.

For the class of allyl aryl ethers, cheminformatic approaches could be used to build models that predict the rate and selectivity of the Claisen rearrangement based on the electronic and steric properties of substituents on the aromatic ring. By analyzing a database of different substituted allyl aryl ethers, a QSAR model could identify key molecular descriptors (e.g., Hammett parameters, topological indices, calculated electronic properties) that influence the activation energy of the rearrangement. However, a review of the available literature indicates that dedicated cheminformatic or QSAR studies focusing specifically on the structure-reactivity relationships governing the rearrangement of allyl aryl ethers are not widely prevalent.

Advanced Analytical Methodologies for the Study of 2 Allylphenoxybenzene Transformations

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for gaining real-time insights into the dynamic changes occurring during the transformation of 2-Allylphenoxybenzene. By monitoring changes in the molecular structure and electronic environment, these techniques provide a window into the reaction mechanism.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for observing the conversion of this compound to its rearrangement product, 2-allyl-6-phenoxyphenol, in real time. By acquiring spectra at various time points directly in the reaction vessel, it is possible to track the disappearance of reactant signals and the appearance of product signals.

Key observable changes in ¹H NMR spectra would include the disappearance of the allylic C-H proton signals adjacent to the ether oxygen in this compound and the emergence of a new phenolic -OH proton signal in the product. Furthermore, shifts in the aromatic proton signals provide clear evidence of the migration of the allyl group to the ortho position of the phenoxy ring. Similarly, ¹³C NMR can monitor the changes in the carbon skeleton, providing quantitative data on reaction kinetics and equilibrium.

Table 1: Representative ¹H NMR Spectral Data for the Transformation of an Allyl Aryl Ether This table illustrates typical chemical shift changes observed during the Claisen rearrangement of an allyl aryl ether, analogous to this compound.

| Proton Type | Reactant (Allyl Aryl Ether) Chemical Shift (ppm) | Product (o-Allyl Phenol) Chemical Shift (ppm) | Change Description |

|---|---|---|---|

| Allylic CH₂ | ~4.5 (d) | ~3.4 (d) | Upfield shift upon C-C bond formation |

| Allylic CH | ~6.0 (m) | ~5.9 (m) | Minor shift |

| Vinyl CH₂ | ~5.3 (m) | ~5.1 (m) | Minor shift |

| Phenolic OH | - | ~5.0-6.0 (s, broad) | Appearance of a new signal |

| Aromatic CH (ortho to ether) | ~6.9 (d) | - | Disappearance due to substitution |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring the functional group transformations that characterize the rearrangement of this compound. The key change is the conversion of an ether linkage to a hydroxyl group. In situ IR can track the decrease in the intensity of the C-O-C stretching vibrations of the ether (typically around 1250-1000 cm⁻¹) and the simultaneous appearance of a broad O-H stretching band of the phenol (B47542) product (around 3500-3200 cm⁻¹). This allows for real-time kinetic analysis of the reaction.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor the kinetics of the transformation, as the electronic structure of the molecule changes upon rearrangement. The reactant, this compound, and the product, an ortho-allylphenol, will have distinct chromophores. The formation of the phenolic ring in the product generally leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax) compared to the reactant ether. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. This technique is particularly valuable for its sensitivity and the ability to perform rapid measurements. libretexts.orgnist.gov

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for separating the components of the reaction mixture, allowing for both the monitoring of the reaction progress and the isolation of the final products for further characterization.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the Claisen rearrangement of aryl allyl ethers. nist.gov By periodically injecting aliquots of the reaction mixture into an HPLC system, the concentrations of the starting material, this compound, and the main product, 2-allyl-6-phenoxyphenol, as well as any side products, can be quantified. A reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile-water) would effectively separate these compounds based on their polarity. The reactant ether is typically less polar than the resulting phenol, leading to different retention times. nist.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for analyzing the volatile components of the reaction. GC provides excellent separation of isomers and can be used to quantify the product distribution. researchgate.net The use of a capillary column with a non-polar stationary phase would be appropriate for separating this compound and its rearrangement products.

Table 2: Illustrative Chromatographic Data for the Analysis of an Allyl Aryl Ether Rearrangement This table provides an example of the kind of data obtained from chromatographic analysis of a Claisen rearrangement, analogous to that of this compound.

| Compound | Technique | Typical Retention Time (min) | Elution Order Rationale |

|---|---|---|---|

| Allyl Phenyl Ether (Reactant Analog) | Reverse-Phase HPLC | 12.5 | Less polar, elutes later |

| o-Allylphenol (Product Analog) | Reverse-Phase HPLC | 8.2 | More polar due to -OH, elutes earlier |

| p-Allylphenol (Side-product Analog) | Reverse-Phase HPLC | 7.9 | Similar polarity to o-isomer |

Mass Spectrometry for Identification of Intermediates and Products

Mass spectrometry (MS) is a critical tool for identifying the molecular weights of the products and for gaining insight into the structure of transient intermediates. When coupled with Gas Chromatography (GC-MS), it provides definitive identification of the separated components.

The electron impact (EI) mass spectrum of the expected product, 2-allyl-6-phenoxyphenol, would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation. For instance, a common fragmentation pathway for phenols is the loss of a CO molecule. docbrown.info

Of particular interest is the ability of mass spectrometry to detect reaction intermediates. In the context of the Claisen rearrangement of analogous compounds like allyl phenyl sulfide, gas-phase rearrangement in the ion source of the mass spectrometer has been observed, leading to the detection of ions corresponding to the rearranged, non-isolable intermediates. nih.gov For this compound, this could involve the detection of the dienone intermediate, which is a key species in the proposed concerted mechanism. libretexts.org Electrospray ionization (ESI-MS) is another soft ionization technique that can be used to gently ionize and detect intermediates directly from the reaction solution.

Table 3: Expected Mass Spectrometric Fragments for 2-allyl-6-phenoxyphenol

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin |

|---|---|---|

| 212 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 184 | [M - CO]⁺ | Loss of carbon monoxide from the phenol |

| 171 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 94 | [C₆H₅OH]⁺ | Fragment corresponding to phenol |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Structural Confirmation of Derivatives (if applicable)

While 2-allyl-6-phenoxyphenol, the primary product of the Claisen rearrangement of this compound, is a liquid at room temperature, X-ray crystallography can be an invaluable tool for confirming the structure of solid derivatives. If the product is further reacted to form a crystalline compound, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural elucidation and would definitively confirm the ortho-allylation of the phenoxy ring. This method would be particularly useful if there is any ambiguity in the spectroscopic data or if multiple isomers are formed that are difficult to distinguish by other means.

Applications of 2 Allylphenoxybenzene in Advanced Organic Synthesis

2-Allylphenoxybenzene as a Building Block for Complex Organic Scaffolds

The transformation of this compound into o-allylphenol is a classic and efficient method for carbon-carbon bond formation at the ortho position of a phenol (B47542). researchgate.netorganic-chemistry.org This rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, cyclic transition state. acs.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic o-allylphenol. acs.org This process establishes the foundational o-allylphenol scaffold, which is a key structural motif in numerous natural products and serves as a versatile starting point for the synthesis of more intricate molecular architectures. The reliability and predictability of the Claisen rearrangement make this compound an excellent and widely used precursor for generating this valuable synthetic intermediate.

Post-Rearrangement Transformations of o-Allylphenols Derived from this compound

The o-allylphenol structure, obtained from this compound, is primed for a variety of subsequent reactions that take advantage of the reactive allyl group and the adjacent hydroxyl functionality. These transformations allow for the construction of complex heterocyclic systems and the introduction of diverse functional groups.

The proximate hydroxyl and allyl groups in o-allylphenol facilitate intramolecular cyclization reactions, providing a powerful strategy for the synthesis of oxygen-containing heterocycles. These reactions, often catalyzed by transition metals or acids, lead to the formation of valuable frameworks like dihydrobenzofurans and chromanes.

Dihydrobenzofurans: Palladium-catalyzed oxidative cyclization, a Wacker-type reaction, converts o-allylphenols into 2-methylbenzofurans. escholarship.org Alternatively, intramolecular acid-catalyzed hydroalkoxylation or cyclization catalyzed by copper or silver salts can yield 2-methyl-2,3-dihydrobenzofurans. escholarship.orgnih.gov

Chromanes: The synthesis of chromanes from o-allylphenols can be achieved through various methods, including triflimide-catalyzed annulations with alkenes and hetero-Diels-Alder reactions of in situ generated o-quinone methides. chemrxiv.orgresearchgate.net Bismuth triflate has also been shown to catalyze the intermolecular cyclization of phenols with allylic alcohols to produce chromane (B1220400) derivatives. rsc.org

A summary of representative catalytic systems for these cyclizations is presented below.

| Heterocycle Product | Catalyst/Reagent | Reaction Type | Reference(s) |

| 2-Methylbenzofuran | PdCl₂ | Wacker-type Oxidative Cyclization | escholarship.org |

| 2-Methyl-2,3-dihydrobenzofuran | Aluminum isopropoxide | Intramolecular Hydroalkoxylation | nih.gov |

| 2-Methyl-2,3-dihydrobenzofuran | Cu(OTf)₂ or AgClO₄ | Intramolecular Cyclization | nih.gov |

| Chromanes | Triflimide (HNTf₂) | Catalytic Annulation | chemrxiv.orgchemrxiv.org |

The alkene functionality of the allylic side chain in o-allylphenol is susceptible to a wide array of chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation Reactions: The double bond can be oxidized to afford various products. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or transition metal catalysts with hydrogen peroxide, yields the corresponding epoxide. researchgate.netnih.gov Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) produces vicinal diols, with syn-selectivity often observed. escholarship.orgwikipedia.org Stronger oxidation with agents like chromic acid can cleave the double bond and oxidize the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. mdpi.com

Metathesis Reactions: Olefin metathesis, utilizing catalysts such as Grubbs' or Schrock's catalysts, offers a powerful tool for C-C bond formation. Cross-metathesis of o-allylphenol with other alkenes can be used to introduce new substituents onto the side chain. researchgate.net Ring-closing metathesis (RCM) can be employed if a second alkene is present in the molecule, leading to larger ring systems. uchicago.edu

Heck Reaction: The palladium-catalyzed Heck reaction allows for the arylation or vinylation of the allylic double bond, enabling the connection of the phenol scaffold to other complex fragments. organic-chemistry.orgwikipedia.org

| Transformation | Reagent(s)/Catalyst | Product Functional Group | Reference(s) |

| Epoxidation | m-CPBA or Metal catalyst + H₂O₂ | Epoxide | researchgate.netnih.gov |

| syn-Dihydroxylation | OsO₄, NMO (Upjohn) | Vicinal Diol | wikipedia.orgnih.gov |

| Oxidative Cleavage | H₂CrO₄ or KMnO₄ (hot, conc.) | Carboxylic Acid | mdpi.com |

| Cross-Metathesis | Grubbs' Catalyst | Substituted Alkene | researchgate.netorganic-chemistry.org |

| Arylation/Vinylation | Pd Catalyst, Base, Aryl/Vinyl Halide | Substituted Alkene | organic-chemistry.orgwikipedia.org |

Role of this compound in Cascade and Tandem Reactions

The Claisen rearrangement of this compound can be ingeniously integrated as the initiating step in cascade or tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. A common strategy involves a tandem Claisen rearrangement followed by an intramolecular cyclization. For example, microwave irradiation of certain allyl phenyl ethers can trigger a Claisen rearrangement/6-endo cyclization sequence to furnish chromone (B188151) derivatives directly. researchgate.net Similarly, gold(I) catalysts can promote a tandem intermolecular hydroalkoxylation of an alkyne with an allylic alcohol, which generates an allyl vinyl ether intermediate that immediately undergoes a Claisen rearrangement. rsc.orgnih.gov This demonstrates how the initial rearrangement can be coupled with other catalytic cycles to build complex structures from simple precursors in one operation.

Stereoselective Transformations Initiated by this compound

The Claisen rearrangement is inherently stereospecific, proceeding through a concerted, chair-like transition state that transfers the chirality of the starting material to the product with high fidelity. chemrxiv.org This characteristic has been exploited in asymmetric synthesis. The use of chiral Lewis acids can catalyze the rearrangement of prochiral allyl phenyl ethers to produce enantioenriched o-allylphenols. mdpi.com For instance, chiral organoaluminum reagents and scandium(III)-bisoxazoline complexes have been successfully employed to achieve enantioselective ortho-Claisen rearrangements. researchgate.netmdpi.com

Furthermore, the chiral o-allylphenol product can undergo subsequent stereoselective transformations. A notable example is the asymmetric Wacker-type cyclization. Using palladium(II) catalysts with chiral ligands, such as tetraoxazolines, o-allylphenols can be cyclized to form optically active dihydrobenzofurans with high enantiomeric excess (ee). researchgate.net This two-step sequence—asymmetric rearrangement followed by asymmetric cyclization—provides a powerful route to chiral heterocyclic scaffolds from achiral this compound precursors.

| Reaction | Catalyst/Reagent | Key Feature | Reference(s) |

| Asymmetric Claisen Rearrangement | Chiral Lewis Acid (e.g., Sc(OTf)₃-Box) | Enantioselective C-C bond formation | mdpi.com |

| Asymmetric Wacker Cyclization | Pd(II) / Chiral Ligand | Enantioselective heterocycle formation | researchgate.net |

| Asymmetric Selenocyclization | Chiral Diselenides | Diastereoselective heterocycle formation | researchgate.net |

Potential as a Precursor in Polymer Chemistry (Excluding Polymer Properties)

This compound and its rearrangement product, o-allylphenol, hold potential as monomers or precursors for the synthesis of functional polymers. The presence of the polymerizable allyl group and the phenolic hydroxyl group (in o-allylphenol) allows for several polymerization strategies.

Research has shown that o-allylphenol can undergo electroinitiated polymerization. researchgate.net This process, carried out via constant potential electrolysis, can form polymer films on the electrode surface as well as soluble, low-molecular-weight polymers in solution. researchgate.net Cationic polymerization is another viable route, as the allyl group can be susceptible to initiation by cationic species, and the phenol ring can stabilize the propagating cationic center. wikipedia.orglibretexts.org

Furthermore, the allyl group of o-allylphenol derivatives could potentially participate in Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a strained cyclic olefin monomer. wikipedia.orgyoutube.com The phenolic hydroxyl group also offers a handle for further polymer modifications or for use in polycondensation reactions to create polyesters or polyethers. The related monomer, allyl(vinyl phenyl)ether, has been polymerized using both cationic and radical initiators to form polymers with pendant allyl groups, which can then undergo post-polymerization modifications like the Claisen rearrangement. semanticscholar.org

Emerging Research Directions and Future Outlook for 2 Allylphenoxybenzene Chemistry

Development of Novel Catalytic Systems for 2-Allylphenoxybenzene Transformations

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research is increasingly focused on transition metal catalysis to achieve transformations that are otherwise challenging.

Palladium-catalyzed reactions, for instance, offer a promising avenue for the functionalization of this compound. The principles of palladium-catalyzed allylic C-H alkylation could be adapted to introduce new substituents at the allylic position, opening up pathways to a diverse range of derivatives. Furthermore, palladium catalysts are well-suited for intramolecular cyclization reactions, which could be employed to synthesize oxygen-containing heterocyclic compounds like substituted dibenzofurans from this compound precursors. nih.gov

Ruthenium catalysts are also gaining attention for their potential in this compound chemistry. rsc.orgpolimi.it Ruthenium-based systems have shown efficacy in alkene isomerization, which could be applied to selectively reposition the double bond in the allyl group of this compound. rsc.orgpolimi.it This would generate different isomers that could then undergo further transformations, expanding the range of accessible molecular architectures.

Gold-catalyzed reactions present another exciting frontier. Gold catalysts are known to activate π-systems, and this property could be harnessed for the intramolecular hydroarylation or cyclization of this compound. Such reactions would lead to the formation of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

The following table summarizes potential catalytic transformations for this compound:

| Catalyst System | Potential Transformation | Potential Product(s) |

| Palladium (Pd) | Allylic C-H Alkylation | Substituted this compound derivatives |

| Palladium (Pd) | Intramolecular Cyclization | Substituted dibenzofurans |

| Ruthenium (Ru) | Alkene Isomerization | Isomers of this compound |

| Gold (Au) | Intramolecular Hydroarylation | Polycyclic aromatic compounds |

Integration of this compound Chemistry into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful tool for chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry into flow methodologies could revolutionize the synthesis of its derivatives.

One of the key benefits of flow chemistry is the precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for highly exothermic or rapid reactions, which can be difficult to manage in traditional batch reactors. For instance, the Claisen rearrangement of this compound, a thermal process, could be performed with greater control and safety in a continuous-flow setup. masterorganicchemistry.combyjus.comorganic-chemistry.org

Microreactors, a key component of many flow chemistry systems, provide a high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. This can result in higher yields and selectivities, as well as reduced reaction times. The synthesis of fine chemicals and pharmaceutical intermediates from this compound could be significantly optimized by transitioning from batch to continuous-flow processes.

Furthermore, flow chemistry allows for the seamless integration of multiple reaction steps into a single, continuous process. This "telescoping" of reactions eliminates the need for isolating and purifying intermediates, leading to a more streamlined and efficient synthesis. For example, a flow process could be designed where this compound is first isomerized using a packed-bed catalyst, and the resulting product is then immediately subjected to a cyclization reaction in a subsequent reactor.

Photochemical and Electrochemical Approaches for this compound Reactions

Photochemistry and electrochemistry offer unique opportunities for activating and transforming this compound through alternative energy sources. These methods can often provide access to reaction pathways that are not achievable through traditional thermal methods.

The photochemical Claisen rearrangement, also known as the photo-Claisen rearrangement, is a well-established reaction for allyl phenyl ethers, the parent compound of this compound. masterorganicchemistry.combyjus.comscispace.com Irradiation of this compound could induce a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of allyl-substituted phenols. masterorganicchemistry.combyjus.comorganic-chemistry.org This reaction could be a valuable tool for the synthesis of functionalized phenols with potential applications as antioxidants or polymer precursors. A study on the photo-Claisen rearrangement of allyl phenyl ether in a microflow system highlights the potential for fine-tuning reaction conditions to control product distribution. researchgate.net

Electrochemical methods can also be envisioned for the transformation of this compound. nih.govwhiterose.ac.uk Oxidative cyclization, for example, could be initiated by the electrochemical removal of an electron from the phenoxy ring or the allyl group. This could lead to the formation of radical cations that undergo intramolecular cyclization to yield heterocyclic products. nih.gov The use of electricity as a "reagent" aligns with the principles of green chemistry, as it avoids the need for stoichiometric chemical oxidants. nih.govwhiterose.ac.uk

The table below outlines potential photochemical and electrochemical reactions for this compound:

| Method | Potential Reaction | Potential Product(s) |

| Photochemistry | Photo-Claisen Rearrangement | Allyl-substituted phenols |

| Electrochemistry | Oxidative Cyclization | Oxygen-containing heterocycles |

Computational Design and Prediction of Novel Reactivity Patterns for this compound

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure and potential energy surfaces of this compound and its reactions. researchgate.net

DFT calculations can be used to model the transition states of potential reactions, such as the transition metal-catalyzed isomerization of this compound. rsc.orgpolimi.itresearchgate.net By calculating the activation energies for different pathways, researchers can predict the most likely reaction products and identify the optimal catalyst for a desired transformation. researchgate.net This predictive power can significantly accelerate the discovery and optimization of new reactions.

Machine learning is also emerging as a powerful approach for predicting reaction outcomes. nih.govprinceton.eduresearchgate.netresearchgate.net By training algorithms on large datasets of known reactions, machine learning models can learn to predict the products and yields of new reactions with a high degree of accuracy. nih.govprinceton.eduresearchgate.netresearchgate.net For this compound, a machine learning model could be developed to predict how different substituents on the aromatic rings would affect the outcome of a particular reaction, enabling the rational design of substrates for specific applications. nih.govprinceton.eduresearchgate.netresearchgate.net

Exploration of this compound in Supramolecular Chemistry (Excluding Material Properties)

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the use of this compound in the construction of complex molecular assemblies. nih.govresearchgate.netnih.govrsc.orgchemrxiv.org

One area of exploration is the use of this compound as a guest molecule in host-guest chemistry. The aromatic rings of this compound can participate in π-π stacking and hydrophobic interactions, allowing it to bind within the cavities of larger host molecules such as cyclodextrins, calixarenes, or self-assembled molecular capsules. The study of these host-guest complexes can provide fundamental insights into molecular recognition processes.

Furthermore, this compound can serve as a building block for the design of larger supramolecular structures. nih.govrsc.orgchemrxiv.org By introducing functional groups capable of forming hydrogen bonds or other non-covalent interactions, derivatives of this compound could be designed to self-assemble into well-defined architectures such as dimers, oligomers, or even extended networks. nih.govresearchgate.netnih.govrsc.orgchemrxiv.org The study of the principles governing the self-assembly of these molecules could lead to a deeper understanding of how molecular information is encoded in chemical structures. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.